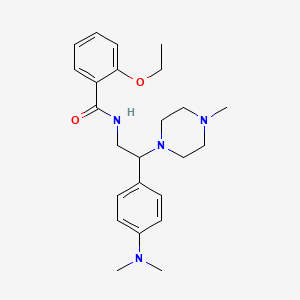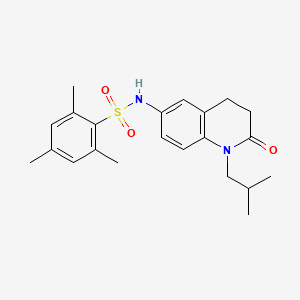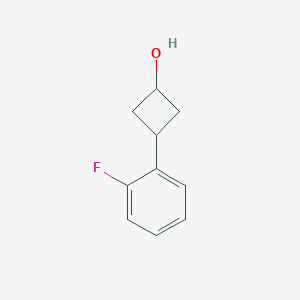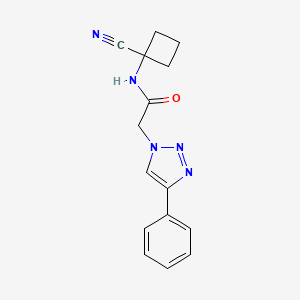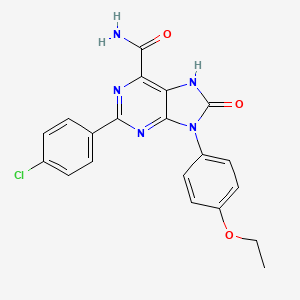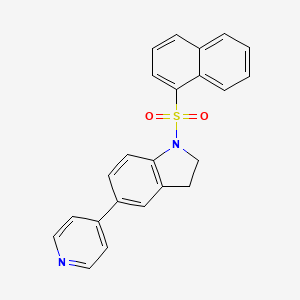
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline, also known as NSC 745887, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to a class of molecules known as indoline derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
1. Pharmacology
Application Summary
In pharmacology, this compound has been investigated for its potential as an anti-tubercular agent. The focus has been on designing and synthesizing derivatives to combat Mycobacterium tuberculosis.
Methods of Application
Researchers synthesized a series of novel benzamide derivatives, including the core structure of 1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline, and evaluated their inhibitory activity against Mycobacterium tuberculosis H37Ra strain.
Results
Among the tested compounds, several exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, indicating potent anti-tubercular properties .
2. Medicine
Application Summary
In the medical field, derivatives of this compound are being explored for their therapeutic properties, particularly in the treatment of tuberculosis.
Methods of Application
The derivatives were subjected to a battery of tests to determine their efficacy in inhibiting the growth of tuberculosis bacteria in vitro.
Results
The derivatives demonstrated a promising level of activity against the bacteria, suggesting potential for development into therapeutic agents .
3. Chemistry
Application Summary
Chemically, the compound serves as a precursor for various syntheses, especially in creating molecules with potential pharmacological activities.
Methods of Application
Chemists utilize this compound in synthetic pathways to produce more complex molecules, often employing it in reactions requiring sulfonyl or pyridinyl groups.
Results
The compound’s versatility in chemical reactions has been confirmed, with successful incorporation into larger, more complex structures .
4. Biology
Application Summary
Biologically, the compound’s derivatives are studied for their interactions with biological macromolecules, which is crucial for drug design.
Methods of Application
Biological assays are used to test the binding affinity of the compound’s derivatives to proteins associated with tuberculosis.
Results
The studies have shown that these derivatives can effectively bind to target proteins, disrupting the biological processes of the tuberculosis bacteria .
5. Materials Science
Application Summary
In materials science, the compound’s derivatives are explored for their electrochemical properties, which can be applied in creating new materials.
Methods of Application
The derivatives are incorporated into coordination frameworks, and their electrochemical properties are studied using spectroelectrochemistry.
Results
The findings indicate that these materials can undergo redox state manipulation, which is beneficial for applications in electrochromic and optical devices .
6. Biotechnology
Application Summary
The compound is also significant in biotechnology, where it’s used in the development of new biotechnological tools and processes.
Methods of Application
Biotechnological applications involve using the compound in the design of biosensors or as a molecular probe in various assays.
Results
The compound has shown potential in enhancing the sensitivity and specificity of biotechnological assays .
properties
IUPAC Name |
1-naphthalen-1-ylsulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,23-7-3-5-18-4-1-2-6-21(18)23)25-15-12-20-16-19(8-9-22(20)25)17-10-13-24-14-11-17/h1-11,13-14,16H,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGFZNCGAZYXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylsulfonyl)-5-(pyridin-4-yl)indoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

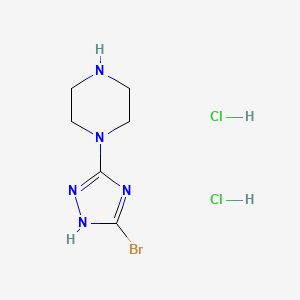
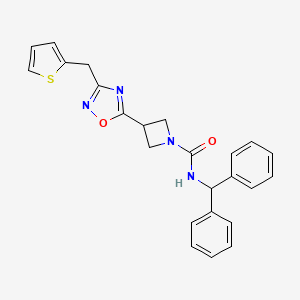
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
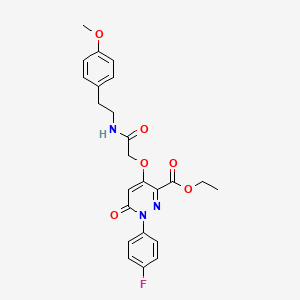
![2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B2819640.png)
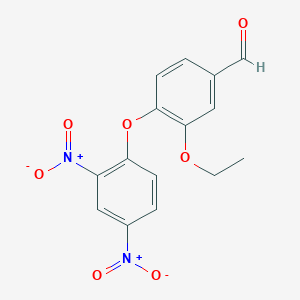
![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)
![N-butan-2-yl-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2819647.png)
